molecular formula C14H22ClNO B14449151 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride CAS No. 74332-78-8

1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride

Katalognummer: B14449151
CAS-Nummer: 74332-78-8
Molekulargewicht: 255.78 g/mol
InChI-Schlüssel: KLUWQRZHOZROLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Vorbereitungsmethoden

The synthesis of 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a suitable precursor, such as 1-(p-Methoxyphenyl)propan-1-one. The reaction conditions often include the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the ketone group to an alcohol, followed by cyclization to form the pyrrolidine ring. Industrial production methods may involve multi-step synthesis routes with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Wissenschaftliche Forschungsanwendungen

1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .

Vergleich Mit ähnlichen Verbindungen

1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:

Eigenschaften

CAS-Nummer

74332-78-8

Molekularformel

C14H22ClNO

Molekulargewicht

255.78 g/mol

IUPAC-Name

1-[1-(4-methoxyphenyl)propyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-3-14(15-10-4-5-11-15)12-6-8-13(16-2)9-7-12;/h6-9,14H,3-5,10-11H2,1-2H3;1H

InChI-Schlüssel

KLUWQRZHOZROLM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)OC)N2CCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.